molecular formula C8H20Cl2N2O4 B585200 Actinamine Dihydrochloride CAS No. 52049-70-4

Actinamine Dihydrochloride

Cat. No.: B585200
CAS No.: 52049-70-4
M. Wt: 279.158
InChI Key: FBEYLEBLKPGEJY-PZTBLVBHSA-N
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Chemical Reactions Analysis

Actinamine Dihydrochloride undergoes various chemical reactions, including:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Actinamine Dihydrochloride involves a series of reactions that lead to the formation of the final product. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and catalysts to carry out the required transformations.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "1,2-diaminocyclohexane", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding enamine", "Step 2: Reduction of the enamine with sodium borohydride to form the corresponding alcohol", "Step 3: Protection of the alcohol with tert-butyl dimethylsilyl chloride (TBDMS-Cl) to form the TBDMS ether", "Step 4: Reaction of the TBDMS ether with 1,2-diaminocyclohexane in the presence of hydrochloric acid to form the corresponding amine", "Step 5: Deprotection of the TBDMS ether with tetra-n-butylammonium fluoride (TBAF) to form the corresponding alcohol", "Step 6: Conversion of the alcohol to the dihydrochloride salt by treatment with hydrochloric acid in ethanol and diethyl ether" ] }

CAS No.

52049-70-4

Molecular Formula

C8H20Cl2N2O4

Molecular Weight

279.158

IUPAC Name

(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride

InChI

InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;;

InChI Key

FBEYLEBLKPGEJY-PZTBLVBHSA-N

SMILES

CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl

Synonyms

1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride

Origin of Product

United States

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